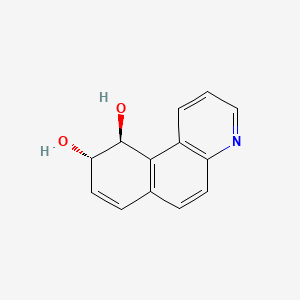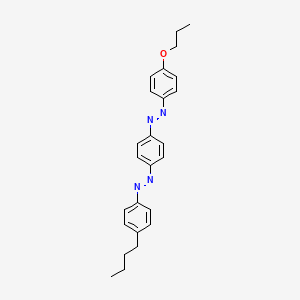
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a butylphenyl group and a propoxyphenyl group attached to the azo linkage, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale azo coupling reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized products may include nitro compounds or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-ethoxyphenyl)-, (E,E)-
- Diazene, phenyl[phenyl(phenylhydrazono)methyl]-, (E,E)-
Uniqueness
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is unique due to the presence of both butylphenyl and propoxyphenyl groups, which impart distinct chemical and physical properties
Propiedades
| G207, Cancer killing viruses are modified to make them utilizable as a therapeutic agent in human by switching off certain genes that normally enable the virus to multiply in healthy cells, which would destroy these cells. As a result of this genetic modification, the HSVs are able to reproduce in tumor cells solely, since only this offer an environment that compensates for the loss of the removed viral genes. Consequently, the virus is able to replicate in the tumor cells, selectively destroying them without harming healthy tissue. | |
Número CAS |
2136340-90-2 |
Fórmula molecular |
C25H28N4O |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |
Clave InChI |
ZUGKFNYCFBDWIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
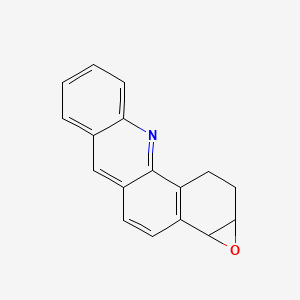
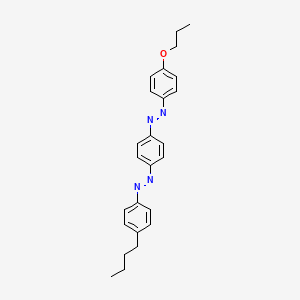
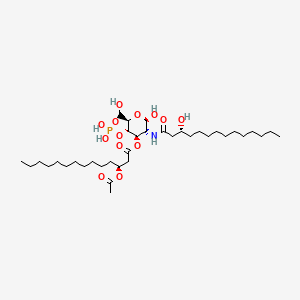
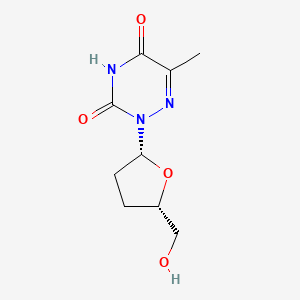
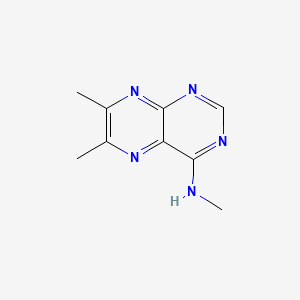
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
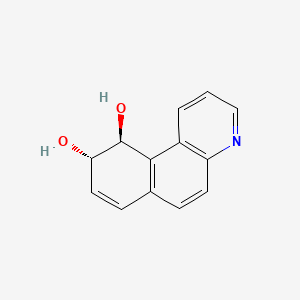
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)


